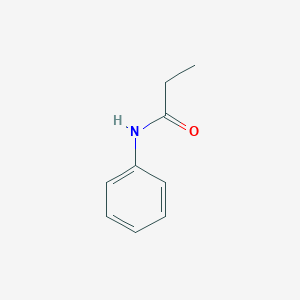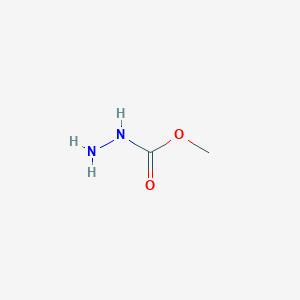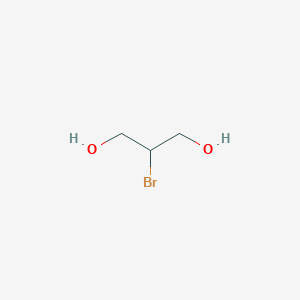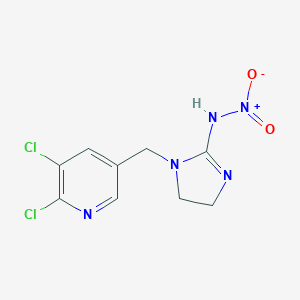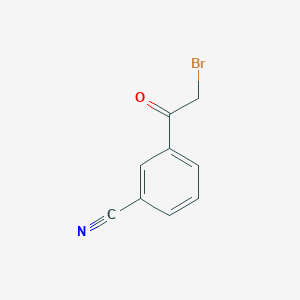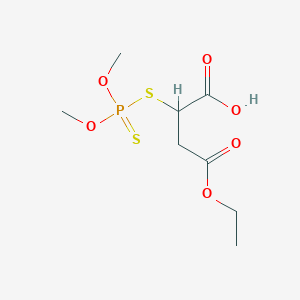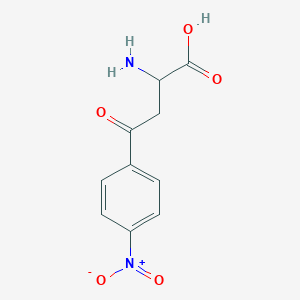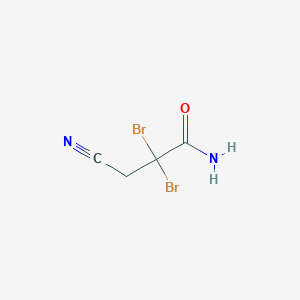
2,2-Dibromo-3-cyanopropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-3-cyanopropionamide is an organic compound with the chemical formula C4H4Br2N2O. It appears as a colorless to light yellow crystalline solid and is primarily used in the field of organic synthesis. This compound serves as an important intermediate for the synthesis of various organic compounds, including pesticides, pharmaceuticals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing 2,2-Dibromo-3-cyanopropionamide involves the reaction of 2,2-dibromoacetone with sodium cyanide. The process includes dissolving sodium cyanide in a mixed solvent of alcohol and ketone, followed by the gradual addition of 2,2-dibromoacetone. The reaction is carried out for several hours, and the product is separated by cooling and crystallization .
Industrial Production Methods: In an industrial setting, this compound can be produced by adding cyanoacetamide into a reaction mixture, followed by bromination using bromine. Sodium hypochlorite is used as an oxidant to convert hydrobromic acid into bromine, facilitating further bromination. The reaction is conducted at temperatures between 10 and 20 degrees Celsius, and the product is obtained by cooling, crystallization, and drying .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-3-cyanopropionamide undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Common in organic synthesis.
Carboxylic Acid Derivatization Reactions: Used to form derivatives of carboxylic acids.
Amino Acid Derivatization Reactions: Utilized in the modification of amino acids.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is used as an oxidant in the bromination process.
Substitution: Sodium cyanide is a common reagent for substitution reactions.
Major Products:
- Dibromoacetonitrile
- Dibromoacetic Acid
- Ammonia
- Bromide Ions
Scientific Research Applications
2,2-Dibromo-3-cyanopropionamide has a wide range of applications in scientific research:
- Chemistry: Used as an intermediate in the synthesis of various organic compounds.
- Biology: Acts as a biocide with antimicrobial properties, making it useful in controlling bacterial growth in industrial water systems .
- Medicine: Potential applications in the development of pharmaceuticals due to its reactivity and ability to form derivatives.
- Industry: Employed in the paper industry as a preservative and in hydraulic fracturing wells as a biocide .
Mechanism of Action
2,2-Dibromo-3-cyanopropionamide exerts its effects through its biocidal properties. It acts as a quick-kill biocide that hydrolyzes under both acidic and alkaline conditions. The compound rapidly degrades to form products such as ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid. Its mechanism involves the disruption of microbial cell membranes and metabolic processes, leading to cell death .
Comparison with Similar Compounds
- Dibromoacetonitrile
- Dibromoacetic Acid
- Cyanoacetamide
Uniqueness: 2,2-Dibromo-3-cyanopropionamide is unique due to its rapid hydrolysis and degradation, which makes it an effective biocide with minimal environmental persistence. Its ability to quickly kill microorganisms and then degrade into less harmful products sets it apart from other biocides .
Properties
IUPAC Name |
2,2-dibromo-3-cyanopropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Br2N2O/c5-4(6,1-2-7)3(8)9/h1H2,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBZPKXXHILCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(C(=O)N)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474385 |
Source


|
| Record name | 2,2-Dibromo-3-cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143111-81-3 |
Source


|
| Record name | 2,2-Dibromo-3-cyanopropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

